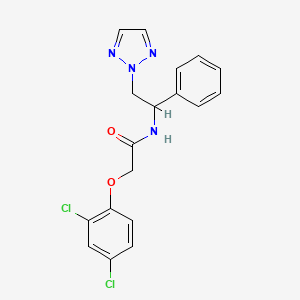
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16Cl2N4O2 and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Molecular Structure Analysis
Research on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide focuses on the synthesis and exploration of their molecular structures, aiming to understand their potential applications in various fields, including pharmaceuticals and agriculture. For instance, Sharma et al. (2018) synthesized a compound with similar structural features, focusing on its anticancer properties through molecular docking analysis, suggesting the relevance of such compounds in drug development (Sharma et al., 2018). Similarly, Xue et al. (2008) detailed the synthesis of a novel compound, highlighting its crystal structure and potential interactions, which could inform the design of new materials or pharmaceutical agents (Xue et al., 2008).
Antimicrobial and Antitumor Activity
Several studies have investigated the antimicrobial and antitumor activities of compounds structurally related to this compound. Patel and Shaikh (2011) synthesized derivatives showing significant antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011). Furthermore, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, some of which displayed notable antitumor activities, suggesting the utility of these compounds in cancer research (Yurttaş et al., 2015).
Herbicide Safeners and Metabolism Studies
Compounds with dichloroacetamide safeners, such as the ones studied by Latli and Casida (1995), are crucial for understanding the metabolism and mode of action of herbicides, potentially leading to the development of safer and more efficient agricultural chemicals (Latli & Casida, 1995). Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, shedding light on the mechanisms that could influence the environmental fate and safety of these compounds (Coleman et al., 2000).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-14-6-7-17(15(20)10-14)26-12-18(25)23-16(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,16H,11-12H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCEXBBBSRQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)
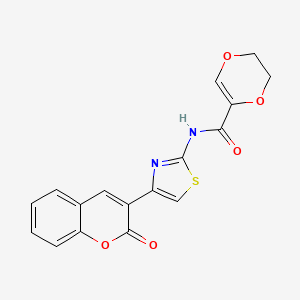
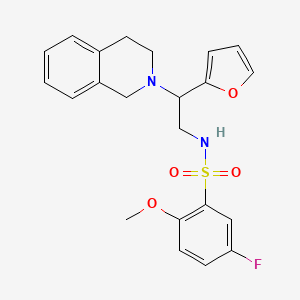
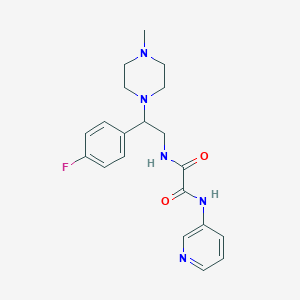
![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)
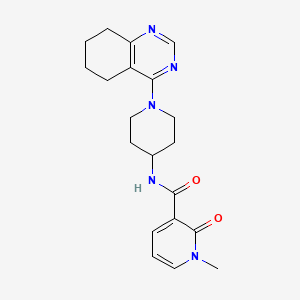
![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)
![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

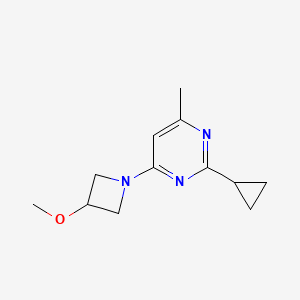
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)

